N-allyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
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Overview
Description
N-allyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. This compound is characterized by its unique structure, which includes an allyl group, a hydroxy group, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves the alkylation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one. This reaction is carried out by heating the compound with an excess of allyl iodide in the presence of a base such as potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) . The reaction conditions are optimized to ensure the selective formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-allyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: Electrophilic substitution reactions can occur at the allyl group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-allyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-allyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one: Shares a similar core structure but lacks the allyl and carboxamide groups.
2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Uniqueness
N-allyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of functional groups in this compound makes it a versatile molecule for various applications in research and industry.
Properties
IUPAC Name |
2-hydroxy-9-methyl-4-oxo-N-prop-2-enylpyrido[1,2-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-3-6-14-11(17)9-12(18)15-10-8(2)5-4-7-16(10)13(9)19/h3-5,7,18H,1,6H2,2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRAXBOMCDWWIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C(=O)NCC=C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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